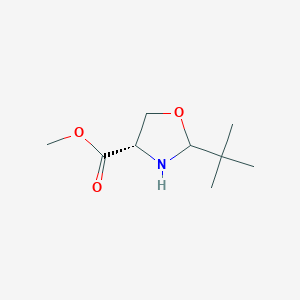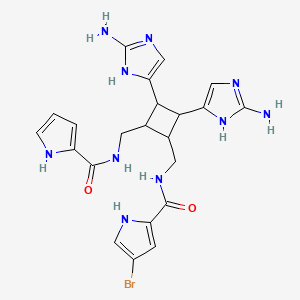
1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to a piperidine ring, which is further substituted with a prop-2-enyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylmethoxycarbonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with prop-2-enyl bromide in the presence of a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
- 1-Phenylmethoxycarbonyl-3-prop-2-enylpyrrolidine-3-carboxylic acid
- 3-Phenylprop-2-enal
- Indole derivatives
Comparison: 1-Phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, indole derivatives are known for their diverse biological activities, but the presence of the piperidine ring in this compound may confer distinct pharmacological properties .
Properties
Molecular Formula |
C17H20NO4- |
|---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-3-prop-2-enylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-2-9-17(15(19)20)10-6-11-18(13-17)16(21)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,19,20)/p-1 |
InChI Key |
GCIRLADWUAJKSS-UHFFFAOYSA-M |
Canonical SMILES |
C=CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)




![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)


![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

